N-[3-(2-fluoroethoxy)phenyl]-4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide
Description
N-[3-(2-fluoroethoxy)phenyl]-4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluoroethoxy group, an indole moiety, and a dihydropyridine ring, making it an interesting subject for chemical and pharmacological studies.
Properties
IUPAC Name |
N-[3-(2-fluoroethoxy)phenyl]-4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c23-10-13-28-18-5-3-4-17(14-18)25-22(27)26-11-8-16(9-12-26)20-15-24-21-7-2-1-6-19(20)21/h1-8,14-15,24H,9-13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUQYJAWAJVBDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)OCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-fluoroethoxy)phenyl]-4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes:
Preparation of 3-(2-fluoroethoxy)aniline: This can be achieved by reacting 3-nitrophenol with 2-fluoroethanol in the presence of a base, followed by reduction of the nitro group to an amine.
Formation of the indole derivative: The indole moiety can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Coupling reaction: The final step involves coupling the 3-(2-fluoroethoxy)aniline with the indole derivative and a dihydropyridine precursor under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-fluoroethoxy)phenyl]-4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The fluoroethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF (dimethylformamide) with an alkyl halide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(2-fluoroethoxy)phenyl]-4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-chloroethoxy)phenyl]-4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide
- N-[3-(2-methoxyethoxy)phenyl]-4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide
Uniqueness
N-[3-(2-fluoroethoxy)phenyl]-4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide is unique due to the presence of the fluoroethoxy group, which can impart distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
